molecular formula C15H15N3O5S B15041716 N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B15041716
M. Wt: 349.4 g/mol
InChI Key: SKIPTCRONUNHIR-UHFFFAOYSA-N
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Description

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further substituted with a 2-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the dissolution of reactants and improve the reaction rate. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Formation of N-{4-[(2-methyl-3-aminophenyl)sulfamoyl]phenyl}acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

    Oxidation: Formation of N-{4-[(2-carboxy-3-nitrophenyl)sulfamoyl]phenyl}acetamide.

Scientific Research Applications

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group can participate in redox reactions, affecting cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-3-nitrophenyl)acetamide
  • N-(4-Nitrophenyl)acetamide
  • N-(4-Methoxy-2-nitrophenyl)acetamide

Uniqueness

N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both a sulfamoyl group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15N3O5S/c1-10-14(4-3-5-15(10)18(20)21)17-24(22,23)13-8-6-12(7-9-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)

InChI Key

SKIPTCRONUNHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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